

"N1-(4-Chlorophenyl)benzene-1,4-diamine" solubility data

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Compound of Interest

Compound Name: N1-(4-Chlorophenyl)benzene-1,4-diamine

Cat. No.: B177919

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Introduction to N1-(4-Chlorophenyl)benzene-1,4-diamine

N1-(4-Chlorophenyl)benzene-1,4-diamine (CAS No: 13065-93-5) is an aromatic amine of significant interest in medicinal chemistry and materials science. Its structure, featuring a diphenylamine core with chloro and amino functionalities, makes it a versatile building block. Notably, it serves as a reagent in the synthesis of clofazimine analogs, which are being investigated for their antileishmanial and antiparasmodial activities.^{[1][2][3]} A thorough understanding of its solubility is paramount for designing synthetic routes, developing purification strategies, and formulating active pharmaceutical ingredients (APIs).

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key identifiers and properties of **N1-(4-Chlorophenyl)benzene-1,4-diamine** are summarized below.^[4]

Property	Value	Source
CAS Number	13065-93-5	PubChem[4], BLDpharm[5]
Molecular Formula	C ₁₂ H ₁₁ ClN ₂	PubChem[4]
Molecular Weight	218.68 g/mol	PubChem[4]
IUPAC Name	N1-(4-chlorophenyl)benzene-1,4-diamine	PubChem[4]
Synonyms	4-N-(4-chlorophenyl)benzene-1,4-diamine	PubChem[4]

Solubility Profile: An Evidence-Based Projection

Quantitative solubility data for **N1-(4-Chlorophenyl)benzene-1,4-diamine** is not readily available in public literature. However, by examining data from its structural isomer, N-(4-chlorophenyl)benzene-1,2-diamine (CAS: 68817-71-0)[6][7][8], and applying fundamental chemical principles, we can construct a reliable projected solubility profile.

Causality of Solubility Behavior

The solubility of this compound is governed by the interplay of its structural features:

- Aromatic Rings:** The two phenyl rings constitute a large, nonpolar surface area, leading to low solubility in polar solvents like water.[9] This is a common characteristic of diarylamines. [9]
- Amine Groups (-NH₂ and -NH-):** These groups can participate in hydrogen bonding, which slightly enhances solubility in protic solvents. More importantly, they are basic.[10][11] In acidic solutions, the lone pair of electrons on the nitrogen atoms can accept a proton, forming a cationic ammonium salt (R-NH₃⁺). This salt is an ionic species and is significantly more soluble in water than the neutral molecule.
- Chloro Group (-Cl):** The electronegative chlorine atom contributes to the molecule's overall polarity but its effect is generally outweighed by the large hydrophobic rings.

Projected Qualitative Solubility

Based on the analysis of its structural isomer and general principles of amine solubility, the following profile is anticipated.

Solvent Class	Representative Solvents	Projected Solubility	Rationale
Polar Protic	Water	Practically Insoluble	The large hydrophobic aromatic structure dominates over the polar amine groups. [6] [9]
Methanol	Soluble	The alkyl nature of methanol can solvate the aromatic rings, while its hydroxyl group can hydrogen bond with the amines. [6]	
Polar Aprotic	N,N-Dimethylformamide (DMF)	Very Soluble	DMF is a powerful polar aprotic solvent capable of solvating a wide range of organic molecules. [6]
Acetonitrile, Acetone	Soluble	These solvents have sufficient polarity to interact with the amine groups. [12]	
Nonpolar / Weakly Polar	Chloroform	Very Slightly Soluble	Limited interaction between the solvent and the polar amine groups. [6]
Toluene, Hexane	Insoluble to Very Slightly Soluble	The polarity of the molecule is too high for significant solubility in nonpolar solvents. [9] [12]	

Aqueous Acidic	5% Hydrochloric Acid (HCl)	Soluble	The basic amine groups are protonated to form a water-soluble ammonium salt. [10] [11]
Aqueous Basic	5% Sodium Hydroxide (NaOH)	Insoluble	The basic nature of the amine is suppressed, preventing salt formation and maintaining its low aqueous solubility.
Organic Acid	Glacial Acetic Acid	Sparingly Soluble	Acts as both a polar solvent and an acid, enabling some degree of dissolution and salt formation. [6]

Note: The projected solubility is based on data for the structural isomer N-(4-chlorophenyl)benzene-1,2-diamine and should be confirmed experimentally.[\[6\]](#)

Experimental Protocol for Solubility Determination

To validate the projected solubility and obtain quantitative data, a standardized experimental approach is necessary. The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.

Principle

This method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then measured, which represents the solubility of the compound in that solvent at that temperature.

Step-by-Step Methodology

- **Preparation:** Add an excess amount of **N1-(4-Chlorophenyl)benzene-1,4-diamine** to a series of vials, each containing a known volume (e.g., 5 mL) of the selected test solvents. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure the solution is saturated.
- **Equilibration:** Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the vials to accelerate phase separation.
- **Sample Withdrawal:** Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended solid particles.
- **Dilution:** Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
- **Quantification:** Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.

Self-Validating System

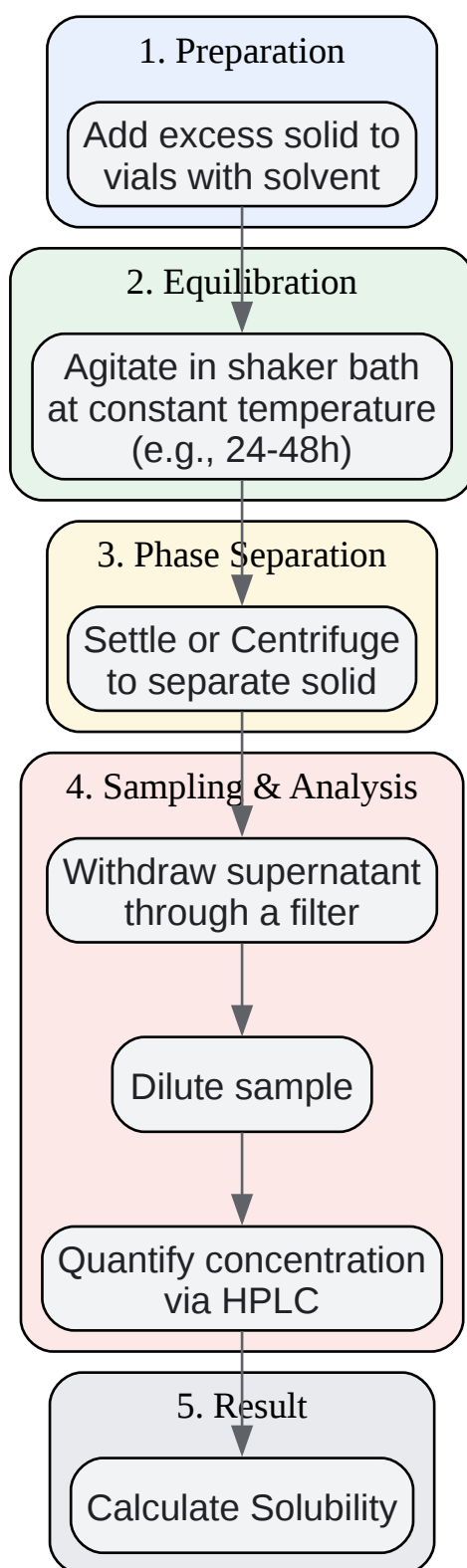
To ensure the trustworthiness of the results, the protocol must include self-validating checks:

- **Equilibrium Confirmation:** Samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed if the measured concentrations from the later time points are consistent.
- **Solid State Analysis:** The remaining solid material should be analyzed (e.g., by DSC or XRPD) to confirm that no phase transition or degradation has occurred during the experiment.

- Method Validation: The analytical method (e.g., HPLC) must be validated for linearity, accuracy, and precision according to ICH guidelines.

Visualization of Experimental Workflow

The logical flow of the solubility determination protocol is illustrated below.



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Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While specific quantitative solubility data for **N1-(4-Chlorophenyl)benzene-1,4-diamine** remains to be published, a robust qualitative profile can be projected based on its chemical structure and data from its 1,2-diamine isomer. It is expected to be practically insoluble in water, soluble in polar organic solvents like DMF and methanol, and highly soluble in dilute aqueous acids due to salt formation. For drug development and process chemistry applications, it is imperative that this projected profile be confirmed through rigorous experimental determination using a validated method such as the shake-flask protocol detailed herein.

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